2-(4-(Hexyloxy)phenyl) 6-isopropyl pyridine-2,6-dicarboxylate
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Overview
Description
2-(4-(Hexyloxy)phenyl) 6-isopropyl pyridine-2,6-dicarboxylate is a chemical compound that has garnered significant attention in various fields of research. This compound is known for its unique chemical structure, which combines a hexyloxyphenyl group with an isopropyl pyridine-2,6-dicarboxylate moiety. This combination imparts distinct chemical and physical properties, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Hexyloxy)phenyl) 6-isopropyl pyridine-2,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key factors include the selection of efficient catalysts, high-purity reagents, and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Hexyloxy)phenyl) 6-isopropyl pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
2-(4-(Hexyloxy)phenyl) 6-isopropyl pyridine-2,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(Hexyloxy)phenyl) 6-isopropyl pyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Methoxy)phenyl) 6-isopropyl pyridine-2,6-dicarboxylate
- 2-(4-(Ethoxy)phenyl) 6-isopropyl pyridine-2,6-dicarboxylate
- 2-(4-(Butoxy)phenyl) 6-isopropyl pyridine-2,6-dicarboxylate
Uniqueness
2-(4-(Hexyloxy)phenyl) 6-isopropyl pyridine-2,6-dicarboxylate is unique due to its hexyloxy group, which imparts distinct lipophilic properties. This can influence its solubility, reactivity, and interactions with biological membranes, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-O-(4-hexoxyphenyl) 6-O-propan-2-yl pyridine-2,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-4-5-6-7-15-26-17-11-13-18(14-12-17)28-22(25)20-10-8-9-19(23-20)21(24)27-16(2)3/h8-14,16H,4-7,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKZDEGLUGLWPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2=NC(=CC=C2)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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